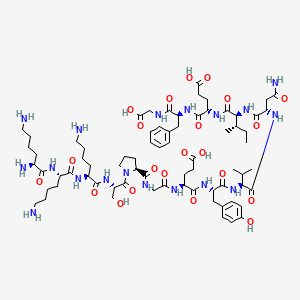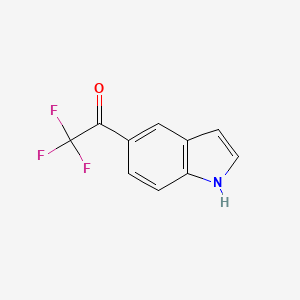![molecular formula C10H14N2O3 B574194 (NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine CAS No. 164077-49-0](/img/structure/B574194.png)
(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxy-imine functional group, which is formed by the reaction of hydroxylamine with aldehydes or ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine typically involves the reaction of 3,5-diethoxyisonicotinaldehyde with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, making it a reliable method for the preparation of oximes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the process may be scaled up using green chemistry principles, such as the use of water as a solvent and air as an oxidant .
Análisis De Reacciones Químicas
Types of Reactions
(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, where the hydroxy-imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as ethanol or ether.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Substituted oximes with different functional groups
Aplicaciones Científicas De Investigación
(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: Oximes are known for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmacologically active compounds.
Organic Synthesis: Oximes are valuable intermediates in organic synthesis, used in the preparation of various heterocyclic compounds.
Materials Science: Oximes can be used in the development of new materials with unique properties, such as polymers and hydrogels.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine involves its ability to form stable complexes with various molecular targets. For example, oximes can reactivate acetylcholinesterase (AChE) by binding to the enzyme and reversing the inhibition caused by organophosphates . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue in the active site of AChE, leading to the regeneration of the active enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A more potent oxime reactivator used in cases of severe poisoning.
Uniqueness
(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of diethoxy groups and the isonicotinaldehyde moiety. These structural elements may confer distinct reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
164077-49-0 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.233 |
Nombre IUPAC |
3,5-diethoxy-4-(nitrosomethylidene)-1H-pyridine |
InChI |
InChI=1S/C10H14N2O3/c1-3-14-9-6-11-7-10(15-4-2)8(9)5-12-13/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
ALOYGYJSWJUNJA-UHFFFAOYSA-N |
SMILES |
CCOC1=CNC=C(C1=CN=O)OCC |
Sinónimos |
4-Pyridinecarboxaldehyde,3,5-diethoxy-,oxime(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Heptadecafluorooctyl)phenyl]methanol](/img/structure/B574115.png)






